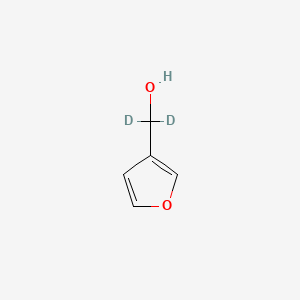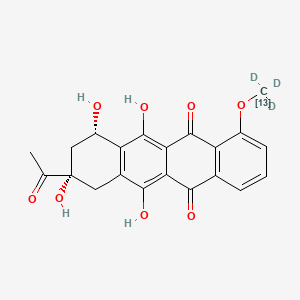
Dextrorphan-d3 Tartrato Sal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrorfán-d3 (tartrato) es una forma deuterada de dextrorfán, un metabolito de la dextrometorfán. Se clasifica como un morfinano y se utiliza principalmente como material de referencia analítica en varios estudios científicos. El compuesto es conocido por sus propiedades analgésicas y anticonvulsivas y se utiliza en investigaciones relacionadas con la neurofarmacología y la toxicología .
Aplicaciones Científicas De Investigación
Dextrorfán-d3 (tartrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Dextrorfán-d3 (tartrato) ejerce sus efectos principalmente a través de su interacción con los receptores N-metil-D-aspartato (NMDA) en el cerebro. Actúa como antagonista del receptor NMDA, bloqueando la actividad de estos receptores y modulando así la transmisión sináptica. Este mecanismo es responsable de sus efectos analgésicos y anticonvulsivos. Además, el dextrorfán-d3 (tartrato) interactúa con los receptores sigma, contribuyendo a sus propiedades neurofarmacológicas .
Análisis Bioquímico
Biochemical Properties
Dextrorphan-d3 Tartrate Salt is categorized as a morphinan . It has been found to have analgesic activity and can induce memory impairments in rats . It also has anticonvulsant activity and can induce hyperlocomotion in mice . It is known to substitute for phencyclidine (PCP) in rhesus monkeys .
Cellular Effects
Dextrorphan-d3 Tartrate Salt is a noncompetitive N-methyl-d-aspartate (NMDA) antagonist . It can attenuate glutamate neurotoxicity in cortical cell cultures , suggesting that it may have a protective effect on neurons.
Molecular Mechanism
The molecular mechanism of Dextrorphan-d3 Tartrate Salt involves its action as a noncompetitive NMDA receptor antagonist . This means it binds to a site on the NMDA receptor that is distinct from the active site, preventing the normal operation of the receptor without directly blocking its active site .
Temporal Effects in Laboratory Settings
The stability of Dextrorphan-d3 Tartrate Salt is high, with a shelf life of over 8 years when stored at -20°C
Metabolic Pathways
Dextrorphan-d3 Tartrate Salt is an active metabolite of dextromethorphan . Dextromethorphan is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de dextrorfán-d3 (tartrato) implica la deuteración de dextrorfánLas condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados bajo condiciones controladas de temperatura y presión para asegurar la incorporación de átomos de deuterio .
Métodos de producción industrial
La producción industrial de dextrorfán-d3 (tartrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y técnicas avanzadas de purificación para lograr el nivel deseado de deuteración y pureza. El producto final se formula entonces como un sólido puro o en forma de solución para su uso en diversas aplicaciones analíticas .
Análisis De Reacciones Químicas
Tipos de reacciones
Dextrorfán-d3 (tartrato) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diversos productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el dextrorfán-d3 (tartrato) en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y diversos nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y presión para asegurar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y de los reactivos utilizados. Por ejemplo, la oxidación de dextrorfán-d3 (tartrato) puede producir diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Dextrorfán-d3 (tartrato) es similar a otros compuestos morfinanos como:
Dextrorfán: La forma no deuterada de dextrorfán-d3, que comparte propiedades farmacológicas similares pero carece de átomos de deuterio.
Dextrometorfán: El compuesto progenitor del dextrorfán, utilizado como antitusivo y, en dosis más altas, como alucinógeno disociativo.
La singularidad del dextrorfán-d3 (tartrato) reside en su estructura deuterada, que ofrece ventajas en los estudios analíticos al servir como un patrón interno marcado con isótopos estables .
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWIZDKEIWLKQ-AXBPLXCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
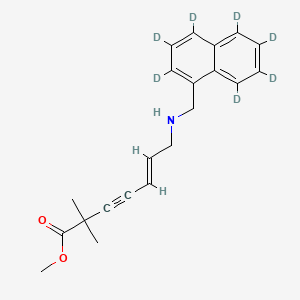
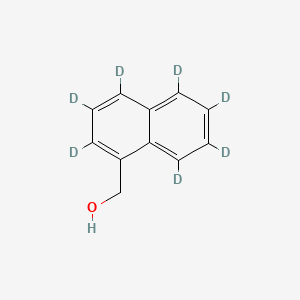
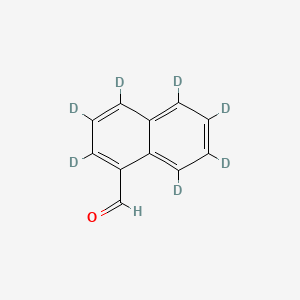
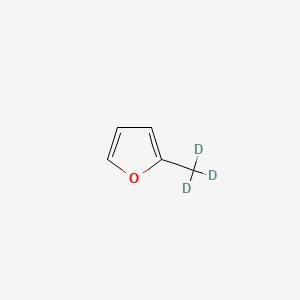

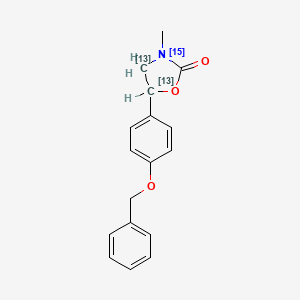
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
